2-(1-Isopropyl-1H-pyrazol-4-yl)ethanol

Description

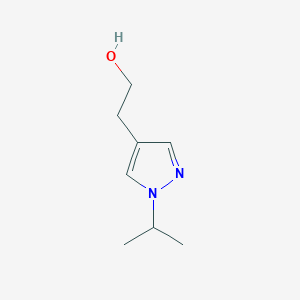

2-(1-Isopropyl-1H-pyrazol-4-yl)ethanol is a pyrazole-derived compound characterized by a hydroxyl-bearing ethyl group attached to the 4-position of a 1-isopropyl-substituted pyrazole ring. This structure imparts unique physicochemical properties, such as moderate hydrophilicity (due to the ethanol moiety) and lipophilicity (from the isopropyl group), making it a versatile intermediate in medicinal chemistry and drug development. Its applications span kinase inhibitors, antibacterial agents, and enzyme modulators, as evidenced by its role in synthesizing bioactive molecules like Flonoltinib Maleate (FM), a JAK2/FLT3 inhibitor .

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(1-propan-2-ylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C8H14N2O/c1-7(2)10-6-8(3-4-11)5-9-10/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

MQCSQENDKJRXDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Similarity scores based on Tanimoto coefficients (0–1 scale) from structural databases .

Hydrophilicity/Lipophilicity Balance

- This compound exhibits a logP of ~1.2 (predicted), balancing solubility and membrane permeability.

- Methanol analog (logP ~1.5) is slightly more lipophilic, reducing aqueous solubility but improving blood-brain barrier penetration .

- Acetic acid derivative (logP ~0.8) is more hydrophilic, favoring renal excretion but limiting cellular uptake .

Key Research Findings

- Antibacterial Selectivity : Derivatives with isopropyl-pyrazole cores exhibit Gram-positive selectivity, as seen in compound 9 (), whereas carboxylic acid analogs () show broader-spectrum activity but higher toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.